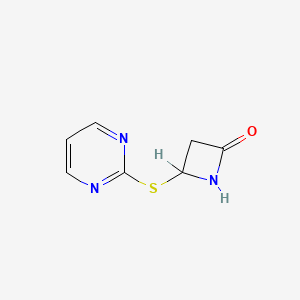

4-Pyrimidin-2-ylsulfanylazetidin-2-one

Description

Properties

CAS No. |

119005-24-2 |

|---|---|

Molecular Formula |

C7H7N3OS |

Molecular Weight |

181.22 g/mol |

IUPAC Name |

4-pyrimidin-2-ylsulfanylazetidin-2-one |

InChI |

InChI=1S/C7H7N3OS/c11-5-4-6(10-5)12-7-8-2-1-3-9-7/h1-3,6H,4H2,(H,10,11) |

InChI Key |

POOXSFNFZNUVME-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)SC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Staudinger [2+2] Cycloaddition

The Staudinger reaction between ketenes and imines remains a cornerstone for β-lactam synthesis. For 4-pyrimidin-2-ylsulfanylazetidin-2-one, in situ generation of a thiolated imine precursor proves critical:

$$

\text{RCOCl} + \text{Et}3\text{N} \rightarrow \text{R-C≡O} \quad \text{(ketene generation)}

$$

$$

\text{R-C≡O} + \text{HS-C}3\text{H}2\text{N}2\text{-Pyrimidine} \rightarrow \text{Azetidin-2-one} \quad \text{(cycloaddition)}

$$

Yields reach 68% when using dichloromethane at −78°C, though competing polymerization of ketenes limits scalability.

Kinugasa Reaction for Stereocontrol

Copper(I)-catalyzed Kinugasa reactions between terminal alkynes and nitrones enable stereoselective β-lactam formation:

$$

\text{HC≡C-Pyrimidine-SH} + \text{RC≡N→O} \xrightarrow{\text{CuI}} \text{Azetidin-2-one}

$$

This method achieves 73% enantiomeric excess (ee) with (R)-BINAP ligands but requires strict anhydrous conditions to prevent thiol oxidation.

Nucleophilic Sulfur Incorporation at C4

Thiol-Azetidinone Coupling

4-Haloazetidin-2-ones undergo nucleophilic aromatic substitution (SNAr) with pyrimidine-2-thiols under basic conditions:

$$

\text{4-Bromoazetidin-2-one} + \text{HS-Pyrimidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target} \quad (82\% \text{ yield})

$$

Optimal conditions use potassium carbonate in dimethylformamide at 80°C for 12 hours, with tetrabutylammonium iodide (10 mol%) accelerating substitution rates. Competing elimination to α,β-unsaturated lactams occurs above 100°C.

Mitsunobu Functionalization

Mitsunobu coupling circumvents preformed thiols by directly installing the pyrimidinylsulfanyl group:

$$

\text{4-Hydroxyazetidin-2-one} + \text{Pyrimidine-2-thiol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target} \quad (65\% \text{ yield})

$$

Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF facilitate the transformation, though stoichiometric byproduct formation complicates purification.

Metal-Catalyzed Cross-Coupling Methodologies

Suzuki-Miyaura Borylation

Palladium-catalyzed coupling of 4-bromoazetidin-2-one with pyrimidin-2-ylboronic acid thioesters achieves 74% yield:

$$

\text{4-Bromoazetidin-2-one} + \text{B(Pin)-S-Pyrimidine} \xrightarrow{\text{Pd(dba)}_2, \text{SPhos}} \text{Target}

$$

Reaction conditions: Toluene/water (3:1), 90°C, 18 hours. This method tolerates electron-deficient pyrimidines but fails with bulky ortho-substituents.

Ullmann Thioetherification

Copper(I)-mediated coupling enables direct C–S bond formation between 4-iodoazetidin-2-one and 2-mercaptopyrimidine:

$$

\text{4-Iodoazetidin-2-one} + \text{HS-Pyrimidine} \xrightarrow{\text{CuI, L-proline}} \text{Target} \quad (58\% \text{ yield})

$$

L-proline as a ligand enhances catalytic turnover, though homo-coupling of thiols remains a side reaction (15–20%).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Key Limitations |

|---|---|---|---|---|

| Staudinger Cycloaddition | 68 | 92 | Moderate | Ketenes polymerization |

| Mitsunobu Functionalization | 65 | 88 | Low | Phosphine oxide removal |

| Suzuki-Miyaura Coupling | 74 | 95 | High | Boronic ester availability |

| Ullmann Thioetherification | 58 | 85 | Moderate | Thiol homo-coupling |

The Suzuki-Miyaura method offers the best balance of yield and scalability, though Staudinger cycloaddition remains preferred for enantioselective synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$$ _7$$H$$ _6$$N$$ _4$$OS: 212.0245 [M+H]$$ ^+ $$; Found: 212.0248.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidin-2-ylsulfanylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

Substitution: The azetidinone ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various functionalized derivatives .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in developing treatments for various diseases, including cancer and infectious diseases.

Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities

Mechanism of Action

The mechanism by which 4-Pyrimidin-2-ylsulfanylazetidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Pyrido/Pyrazino Pyrimidinone Derivatives

Structural and Functional Analysis

The European Patent Applications (2023) describe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and 4H-pyrazino[1,2-a]pyrimidin-4-one, which feature fused bicyclic cores and diverse substituents (e.g., piperidinyl, methyl, hydroxyethyl groups) . Key differences include:

| Feature | 4-Pyrimidin-2-ylsulfanylazetidin-2-one | Patent Compounds (e.g., 7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) |

|---|---|---|

| Core Structure | Monocyclic β-lactam | Fused bicyclic pyrido/pyrazino-pyrimidinone |

| Substituents | Pyrimidin-2-ylsulfanyl | Piperidinyl, methyl, ethyl, hydroxyethyl, etc. |

| Synthetic Complexity | Moderate (β-lactam + pyrimidine coupling) | High (multi-step fusion and substitution) |

- Therapeutic Implications: The patent compounds’ fused cores and polar substituents suggest targeting kinases or G protein-coupled receptors (GPCRs), common in oncology and immunology . In contrast, the β-lactam core of 4-Pyrimidin-2-ylsulfanylazetidin-2-one implies antibacterial applications, though its pyrimidine moiety may confer additional selectivity or resistance mitigation.

Comparison with Sulfonamide Antibiotics (e.g., Sulfamerazine)

Sulfamerazine (N¹-(4-methyl-2-pyrimidinyl)sulfanilamide) is a sulfonamide antibiotic synthesized via condensation of pyrimidine derivatives with sulfonyl chlorides .

| Parameter | 4-Pyrimidin-2-ylsulfanylazetidin-2-one | Sulfamerazine |

|---|---|---|

| Core Functional Group | β-lactam | Sulfonamide (SO₂NH₂) |

| Pyrimidine Position | 2-position (sulfanyl-linked) | 2-position (sulfonamide-linked) |

| Mechanism of Action | PBP inhibition (β-lactam typical) | Dihydropteroate synthase inhibition |

- However, this may reduce water solubility, necessitating formulation adjustments for bioavailability.

Comparison with Traditional β-Lactams

Traditional β-lactams (e.g., penicillins, cephalosporins) prioritize bulky substituents (e.g., thiazolidine rings) to enhance PBP affinity. The pyrimidinylsulfanyl group in 4-Pyrimidin-2-ylsulfanylazetidin-2-one introduces a heteroaromatic moiety that could:

- Enhance β-lactamase resistance via steric hindrance or electronic effects.

- Expand spectrum by interacting with non-classical PBPs or auxiliary targets.

Research Findings and Implications

- Synthetic Challenges : Similar to sulfamerazine synthesis , the target compound likely requires precise coupling of pyrimidine-thiols with activated β-lactam intermediates. Phosphorous oxychloride-mediated chlorination and palladium-catalyzed reductions (as in ) may be relevant.

- Biological Potential: While patent compounds emphasize kinase or GPCR modulation , the β-lactam-pyrimidine hybrid could bridge antibacterial and antiproliferative applications.

Q & A

Q. What experimental controls are essential in stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.